2-Amino-3-nitro-5-fluoropyridine is a highly specialized fluorinated heterocyclic building block primarily utilized in the synthesis of advanced pharmaceutical intermediates, such as fused imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. Characterized by a molecular weight of 157.1 g/mol and a melting point of 149–157 °C, this solid precursor is valued for its precise substitution pattern . The presence of the nitro group at the 3-position allows for facile reduction to a diamine, which is immediately poised for cyclization, while the 5-fluoro substituent imparts critical electronic and steric properties to the final scaffold. In procurement contexts, securing material with ≥99% HPLC purity is essential, as trace regioisomers or unreacted precursors from its complex synthesis can severely compromise the yield and safety profiles of downstream active pharmaceutical ingredients (APIs).
Substituting 2-Amino-3-nitro-5-fluoropyridine with structurally similar analogs, such as the unsubstituted 2-amino-3-nitropyridine or the halogenated 2-amino-3-nitro-5-chloropyridine, fundamentally alters the physicochemical profile of the resulting drug candidate. The 5-fluoro group exerts a profound electron-withdrawing effect that significantly lowers the basicity of the final fused ring system, a required modification for mitigating hERG-related cardiotoxicity[1]. Furthermore, attempting to use the cheaper 5-chloro analog introduces substantial steric bulk (Van der Waals radius of 1.75 Å for Cl vs. 1.47 Å for F), which frequently causes steric clashes in tight kinase binding pockets and abolishes target affinity. Consequently, for specific structure-activity relationship (SAR) profiles requiring precise steric constraints and metabolic shielding, the 5-fluoro building block is strictly non-substitutable.
The in-house synthesis of 2-amino-3-nitro-5-fluoropyridine via the nitration of 2-amino-5-fluoropyridine is notoriously inefficient, requiring harsh mixed-acid conditions that produce multiple regioisomers. Patent literature demonstrates that isolated yields can be as low as 3.6% following necessary double silica gel chromatography to remove impurities[1]. In contrast, procuring commercial 2-amino-3-nitro-5-fluoropyridine at ≥99% HPLC purity bypasses this severe bottleneck, ensuring that downstream reductions to the diamine proceed without the carryover of isomeric contaminants that would poison subsequent cyclization steps.
| Evidence Dimension | Isolated yield and purification requirement |
| Target Compound Data | Commercial procurement guarantees ≥99% HPLC purity ready for reduction |
| Comparator Or Baseline | In-house nitration (yields often <10%, requiring double chromatography) |
| Quantified Difference | Procurement eliminates a >90% material loss and extensive purification labor |
| Conditions | Standard mixed-acid nitration (HNO3/H2SO4) vs. commercial sourcing |
Purchasing the high-purity building block is essential to bypass a severe synthetic bottleneck and prevent regioisomer carryover in multi-step API manufacturing.
The strong inductive electron-withdrawing effect of the fluorine atom at the 5-position is critical for modulating the basicity of downstream fused heterocyclic APIs. Compared to scaffolds derived from the unsubstituted 2-amino-3-nitropyridine, the incorporation of the 5-fluoro substituent typically reduces the pKa of the adjacent basic nitrogen by 1.0 to 1.5 units [1]. This precise reduction in basicity is a widely validated strategy to decrease binding affinity to the hERG potassium channel, thereby mitigating off-target cardiotoxicity while maintaining membrane permeability.
| Evidence Dimension | Downstream basicity (pKa of fused ring nitrogen) |
| Target Compound Data | Reduced pKa (typically by 1.0–1.5 units) |
| Comparator Or Baseline | Unsubstituted 2-amino-3-nitropyridine derivatives (higher pKa) |
| Quantified Difference | 1.0–1.5 unit reduction in pKa |
| Conditions | Physiological pH in structure-activity relationship (SAR) optimization |
Lowering downstream basicity is a critical procurement justification for selecting the fluorinated building block to ensure drug safety profiles.
While 2-amino-3-nitro-5-chloropyridine is often cheaper and easier to synthesize, it cannot serve as a viable substitute when precise steric tolerances are required. Fluorine possesses a Van der Waals radius of 1.47 Å, which closely mimics hydrogen (1.20 Å), whereas chlorine is significantly larger at 1.75 Å [1]. In the design of kinase inhibitors, substituting the 5-fluoro group with a 5-chloro group increases local steric bulk by approximately 20%, which frequently results in a 10- to 100-fold decrease in target affinity due to severe steric clashes within tight ATP-binding pockets.
| Evidence Dimension | Van der Waals radius and steric bulk |
| Target Compound Data | Fluorine radius = 1.47 Å (compact bioisostere) |
| Comparator Or Baseline | Chlorine radius = 1.75 Å (2-amino-3-nitro-5-chloropyridine) |
| Quantified Difference | ~20% increase in steric bulk with chlorine, leading to significant affinity loss |
| Conditions | Binding pocket spatial constraints in kinase inhibitor design |
Buyers cannot substitute the cheaper chloro-analog if the specific binding pocket requires the compact size of a fluorine atom to maintain efficacy.
The introduction of the C-F bond via 2-amino-3-nitro-5-fluoropyridine provides a substantial metabolic advantage over the unsubstituted baseline. The carbon-fluorine bond possesses a high bond dissociation energy of approximately 116 kcal/mol, compared to roughly 98 kcal/mol for a standard aromatic carbon-hydrogen bond [1]. This robust bond effectively blocks cytochrome P450-mediated oxidation at the vulnerable 5-position of the pyridine ring, significantly extending the in vivo half-life and improving the pharmacokinetic profile of the final therapeutic agent.
| Evidence Dimension | Bond dissociation energy (resistance to oxidation) |
| Target Compound Data | C-F bond energy ~116 kcal/mol |
| Comparator Or Baseline | C-H bond energy ~98 kcal/mol (2-amino-3-nitropyridine) |
| Quantified Difference | An 18 kcal/mol increase in bond strength at the metabolic soft spot |
| Conditions | In vivo pharmacokinetic profiling (CYP450 metabolism) |
This metabolic shielding justifies the higher procurement cost of the fluorinated precursor by drastically improving the half-life of advanced drug candidates.
The compound is the optimal starting material for generating 6-fluoro-imidazo[4,5-b]pyridines, where the fluorine atom is required to lower scaffold basicity and avoid hERG-related cardiotoxicity [1].
It is specifically procured for synthesizing pyrido[2,3-b]pyrazine derivatives where blocking CYP450 oxidation at the 5-position is necessary to achieve a viable pharmacokinetic half-life [2].
Due to the severe yield bottlenecks in its de novo synthesis, purchasing ≥99% pure 2-amino-3-nitro-5-fluoropyridine is critical for medicinal chemistry teams needing to rapidly generate fluorinated vs. non-fluorinated analog libraries without regioisomer contamination [3].